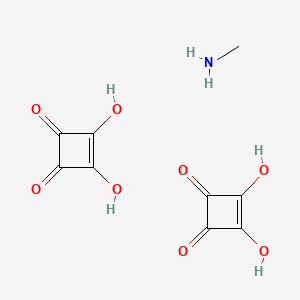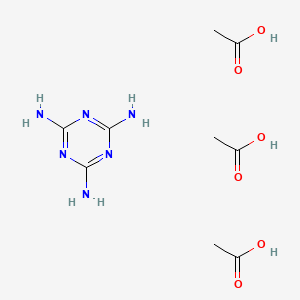
Acetic acid;1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of acetic acid and 1,3,5-triazine-2,4,6-triamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentIt is widely used in the production of melamine resins and has applications in various industries, including plastics, coatings, and textiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods:
Reaction of cyanuric chloride with ammonia: This method involves the reaction of cyanuric chloride with ammonia in water to produce 1,3,5-triazine-2,4,6-triamine.
Reduction of nitro urea: Nitro urea can be reduced using alkali metals or silver salts to yield 1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine typically involves the reaction of urea with formaldehyde under controlled conditions to produce melamine-formaldehyde resins .
Analyse Chemischer Reaktionen
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by nucleophiles such as amines, alcohols, or thiols.
Condensation reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common reagents and conditions used in these reactions include:
Ammonia: Used in the synthesis of 1,3,5-triazine-2,4,6-triamine from cyanuric chloride.
Alkali metals or silver salts: Used in the reduction of nitro urea to produce 1,3,5-triazine-2,4,6-triamine.
Major products formed from these reactions include various substituted triazines and melamine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine has numerous scientific research applications:
Wirkmechanismus
The mechanism by which 1,3,5-triazine-2,4,6-triamine exerts its effects involves its ability to form hydrogen bonds and undergo nucleophilic substitution reactions. These properties allow it to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine can be compared with other similar compounds, such as:
Cyanuric acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Hexamethylmelamine: A derivative used clinically for its antitumor properties.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of Schiff bases and other condensation products.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications in various fields, from industrial production to scientific research .
Eigenschaften
CAS-Nummer |
189313-02-8 |
|---|---|
Molekularformel |
C9H18N6O6 |
Molekulargewicht |
306.28 g/mol |
IUPAC-Name |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.3C2H4O2/c4-1-7-2(5)9-3(6)8-1;3*1-2(3)4/h(H6,4,5,6,7,8,9);3*1H3,(H,3,4) |
InChI-Schlüssel |
OKLGMNOEMHKDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




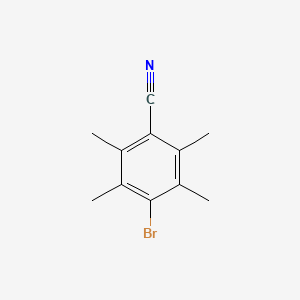
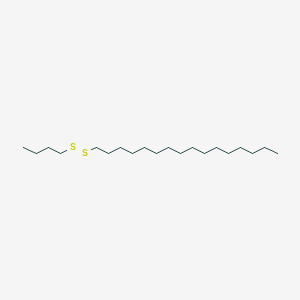
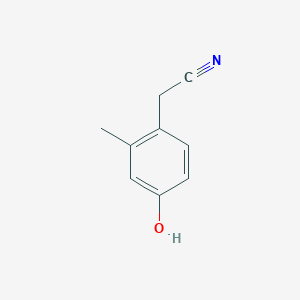
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
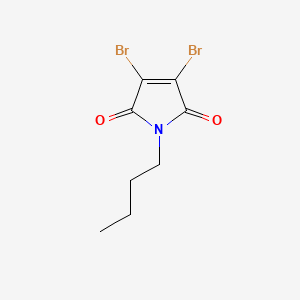
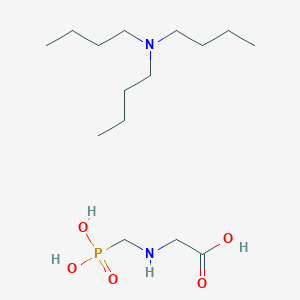
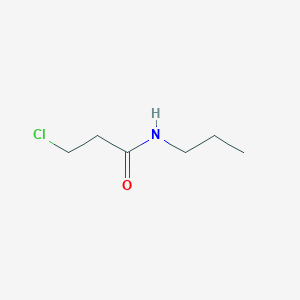
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
